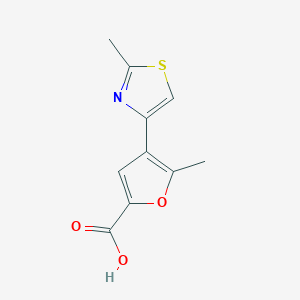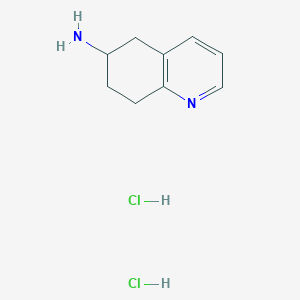
Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate
Übersicht
Beschreibung
Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methyl group at the 4-position of the thiazole ring and a prop-2-ynoate group at the 3-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate typically involves the reaction of 4-methylthiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position of the thiazole ring can lead to the formation of various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are explored for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Agriculture: Thiazole compounds are used as fungicides and herbicides to protect crops from diseases and pests.
Materials Science: The unique electronic properties of thiazole derivatives make them suitable for use in organic electronics and as components in advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used to treat fungal infections.
What sets this compound apart is its unique combination of a thiazole ring with a prop-2-ynoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-6-5-12-7(9-6)3-4-8(10)11-2/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLIYFRZOSISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)
![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)




![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)
![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)
![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)


![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
amine](/img/structure/B1422956.png)
